molecular formula C30H36N2O6S2 B284796 N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide

Cat. No. B284796
M. Wt: 584.8 g/mol
InChI Key: UFYRDTOGYDOJJM-UHFFFAOYSA-N
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Description

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and survival of cancer cells and immune cells. By inhibiting BTK, N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide prevents the activation of downstream signaling pathways that promote cell growth and survival, ultimately leading to the death of cancer cells and the suppression of immune responses.
Biochemical and Physiological Effects:
Studies have shown that N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has a high degree of selectivity for BTK, meaning it does not affect other kinases or proteins in the body. This selectivity reduces the risk of off-target effects and toxicity. N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which make it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity for BTK, good pharmacokinetic properties, and promising preclinical results. However, there are also some limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans, as well as the potential for drug resistance to develop over time.

Future Directions

There are several future directions for the development of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide. One area of focus is the development of combination therapies that can enhance its effectiveness in treating cancer and autoimmune diseases. Another area of focus is the development of biomarkers that can predict patient response to treatment with N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide in different patient populations. Finally, clinical trials are needed to determine the safety and efficacy of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide in humans.

Synthesis Methods

The synthesis of N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide involves several steps, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenol to form 4-tert-butylphenylsulfonamide. This compound is then reacted with N-acetylsulfanilyl chloride to form N-acetyl-N-(4-tert-butylphenylsulfonyl)aniline. The final step involves the reaction of N-acetyl-N-(4-tert-butylphenylsulfonyl)aniline with 4-tert-butylbenzenesulfonyl chloride to form N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide.

Scientific Research Applications

N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide has been shown to have potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. Preclinical studies have demonstrated that N-acetyl-N-(4-{acetyl[(4-tert-butylphenyl)sulfonyl]amino}phenyl)-4-tert-butylbenzenesulfonamide inhibits the growth and proliferation of cancer cells and reduces inflammation associated with autoimmune diseases.

properties

Molecular Formula

C30H36N2O6S2

Molecular Weight

584.8 g/mol

IUPAC Name

N-[4-[acetyl-(4-tert-butylphenyl)sulfonylamino]phenyl]-N-(4-tert-butylphenyl)sulfonylacetamide

InChI

InChI=1S/C30H36N2O6S2/c1-21(33)31(39(35,36)27-17-9-23(10-18-27)29(3,4)5)25-13-15-26(16-14-25)32(22(2)34)40(37,38)28-19-11-24(12-20-28)30(6,7)8/h9-20H,1-8H3

InChI Key

UFYRDTOGYDOJJM-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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